2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan
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Overview
Description
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan is an organic compound with the molecular formula C13H8Cl3NO5S and a molecular weight of 396.63 g/mol . This compound is characterized by the presence of a nitro group, a phenyl group, and a trichloromethylsulfonyl group attached to a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan can be achieved through several methods. One common approach involves the nitration of a suitable precursor compound. The nitro group can be introduced by direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . Another method involves the oxidation of primary amines to form the nitro compound . Industrial production methods may involve high-temperature nitration in the vapor phase or liquid-phase nitration of aromatic compounds .
Chemical Reactions Analysis
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the phenyl and trichloromethylsulfonyl groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan include other nitro-substituted aromatic compounds and sulfonyl-containing compounds. Some examples are:
Nitrobenzene: Similar in having a nitro group attached to an aromatic ring.
Trichloromethylsulfonylbenzene: Contains a trichloromethylsulfonyl group attached to a benzene ring.
The uniqueness of this compound lies in its combination of these functional groups on a furan ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
68095-47-6 |
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Molecular Formula |
C13H8Cl3NO5S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan |
InChI |
InChI=1S/C13H8Cl3NO5S/c14-13(15,16)23(20,21)11(8-9-4-2-1-3-5-9)10-6-7-12(22-10)17(18)19/h1-8H/b11-8- |
InChI Key |
FVDKDDYSYRJRDR-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(O2)[N+](=O)[O-])\S(=O)(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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